Talaroenamine F
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Overview
Description
Talaroenamine F is a secondary metabolite derived from the fungus Penicillium malacosphaerulum.
Preparation Methods
Synthetic Routes and Reaction Conditions: Talaroenamine F is synthesized using a one-pot/two-stage precursor-directed biosynthesis approach. The initial precursor, p-methylaniline, is used as a carrier to capture the biologically synthesized cyclohexanedione, producing this compound. Subsequently, other aniline derivatives replace the p-methylaniline fragment to generate the final products .
Industrial Production Methods: The industrial production of this compound involves the cultivation of Penicillium malacosphaerulum in a controlled environment. The fungus is grown in a medium containing specific precursors and conditions that promote the biosynthesis of this compound. The process includes maintaining the culture at 28°C and agitating it at 180 rpm for 24 hours .
Chemical Reactions Analysis
Types of Reactions: Talaroenamine F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and product purity .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified chemical structures. These derivatives are often evaluated for their potential biological activities and therapeutic applications .
Scientific Research Applications
Talaroenamine F has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying biosynthetic pathways and reaction mechanisms. In biology, this compound is investigated for its potential antimicrobial and cytotoxic activities. In medicine, it is explored for its potential as a therapeutic agent against various diseases. In industry, this compound and its derivatives are evaluated for their potential use in developing new drugs and bioactive compounds .
Mechanism of Action
The mechanism of action of talaroenamine F involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, and disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to talaroenamine F include other talaroenamine derivatives, such as talaroenamines F1-F19. These compounds share similar chemical structures and biosynthetic pathways but differ in their specific substituents and biological activities .
Uniqueness: this compound is unique due to its specific chemical structure and the biosynthetic approach used for its production. The one-pot/two-stage precursor-directed biosynthesis method allows for the generation of diverse talaroenamine derivatives, enhancing the compound’s potential for various scientific and therapeutic applications .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2R,6Z)-2-hydroxy-2,5-dimethyl-6-[(4-methylanilino)methylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C16H17NO3/c1-10-4-6-12(7-5-10)17-9-13-11(2)8-14(18)16(3,20)15(13)19/h4-9,17,20H,1-3H3/b13-9-/t16-/m1/s1 |
InChI Key |
GHIFITRPODXZEX-RCBBPTIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C\2/C(=CC(=O)[C@@](C2=O)(C)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=CC(=O)C(C2=O)(C)O)C |
Origin of Product |
United States |
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